molecular formula C21H37N5O9 B1449047 H-Val-Leu-Ser-Glu-Gly-OH CAS No. 83178-69-2

H-Val-Leu-Ser-Glu-Gly-OH

Cat. No.: B1449047
CAS No.: 83178-69-2
M. Wt: 503.5 g/mol
InChI Key: KRBYJGNJBRHLDI-WSMBLCCSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-Leu-Ser-Glu-Gly-OH is a synthetic pentapeptide with the amino acid sequence Valine-Leucine-Serine-Glutamic Acid-Glycine. Provided with high purity, this compound is a valuable tool for proteomics and biochemical research, particularly in the study of peptide structure and function. The Val-Leu (VL) dipeptide motif present in this sequence is found in several biologically active peptides, such as the venom component melittin, and is a subject of interest in peptide science . Peptides of this length are also relevant in microbiology research, as studies on organisms like Listeria monocytogenes have shown specific transport systems for oligopeptides up to eight amino acids long, providing insights into microbial nutrition and metabolism . This product is intended for research and development purposes strictly in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

83178-69-2

Molecular Formula

C21H37N5O9

Molecular Weight

503.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C21H37N5O9/c1-10(2)7-13(25-21(35)17(22)11(3)4)19(33)26-14(9-27)20(34)24-12(5-6-15(28)29)18(32)23-8-16(30)31/h10-14,17,27H,5-9,22H2,1-4H3,(H,23,32)(H,24,34)(H,25,35)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1

InChI Key

KRBYJGNJBRHLDI-WSMBLCCSSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N

sequence

VLSEG

Origin of Product

United States

Scientific Research Applications

Biological Activities

The biological activities of H-Val-Leu-Ser-Glu-Gly-OH can be categorized into several key areas:

  • Antimicrobial Activity : Peptides similar to this compound have been shown to disrupt microbial membranes, leading to cell lysis. Research indicates that peptides with hydrophobic residues enhance their ability to penetrate bacterial membranes, thus increasing their antimicrobial efficacy.
  • Antioxidant Properties : This peptide may possess antioxidant capabilities, helping to scavenge free radicals and mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species.
  • Antihypertensive Effects : Some studies suggest that peptides can inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. This property could position this compound as a candidate for managing hypertension.
  • Anticancer Potential : Preliminary findings indicate that certain peptides can induce apoptosis in cancer cells. The mechanisms through which this compound exerts anticancer effects warrant further investigation.

Therapeutic Applications

The therapeutic applications of this compound are promising and include:

  • Cardiovascular Health : Given its potential antihypertensive properties, this peptide could be explored for use in treating cardiovascular diseases related to high blood pressure.
  • Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents against resistant strains of bacteria.
  • Cancer Treatment : The ability to induce apoptosis in cancer cells suggests that this compound could be investigated as part of a therapeutic regimen for specific types of cancer.

Future Directions in Research

Future research on this compound should focus on:

  • In Vivo Studies : Conducting studies in living organisms to assess the efficacy and safety of this peptide in therapeutic contexts.
  • Mechanistic Studies : Elucidating the precise molecular pathways through which the peptide exerts its biological effects.
  • Formulation Development : Exploring how this peptide can be incorporated into drug formulations or delivery systems for enhanced therapeutic outcomes.

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of microbial membranes
AntioxidantScavenging free radicals
AntihypertensiveInhibition of ACE
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-Val-Leu-Ser-Glu-Gly-OH with structurally or functionally related peptides, focusing on sequence, physicochemical properties, and research findings.

Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Sequence Molecular Weight Solubility CAS Number Key Features
This compound Val-Leu-Ser-Glu-Gly Not provided Not provided 258818-34-7 Contains charged (Glu) and polar (Ser) residues; flexible glycine terminus.
H-DL-Leu-Gly-Gly-OH DL-Leu-Gly-Gly 245.28 Soluble in DMSO 4337-37-5 Tripeptide with glycine repeats; used in biochemical assays.
H-Leu-Glu-OH Leu-Glu 260.29 Soluble in DMSO 16364-31-1 Dipeptide with hydrophobic (Leu) and acidic (Glu) residues.
H-Val-Thr-Cys-Gly-OH Val-Thr-Cys-Gly 378.44 Not provided 131204-46-1 Tetrapeptide with cysteine (thiol group); potential redox activity.
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] Cyclic structure with Thz (thiazole) rings Not provided Not provided Not provided Cyclic peptide with Val/Leu; shows anticancer activity against lung cancer cells.
Key Observations:
  • Sequence Complexity : this compound is longer than dipeptides (e.g., H-Leu-Glu-OH) but shorter than cyclic or therapeutic peptides (e.g., ’s 16-residue peptide). Its inclusion of Ser and Glu may enhance solubility and hydrogen-bonding capacity compared to purely hydrophobic sequences.
  • Solubility Trends : Peptides with glycine (e.g., H-DL-Leu-Gly-Gly-OH) or charged residues (e.g., H-Leu-Glu-OH) often exhibit better solubility in polar solvents like DMSO .

Functional and Therapeutic Comparisons

Table 2: Functional and Research-Based Comparisons
Compound Reported Applications/Findings Reference
This compound No direct data; inferred roles in substrate mimicry or peptide engineering.
Asn-Asp-Asp-Cys-Glu-Leu-... (16-mer) Therapeutic agent for autoimmune/infectious diseases; used in lyophilized formulations.
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] Inhibits lung cancer A-549 cells at 30–50 µg/mL; synthesized via thiazole ring formation.
H-DL-Leu-Gly-Gly-OH Research reagent; used in solubility studies and biochemical assays.
H-Val-Thr-Cys-Gly-OH No therapeutic data; cysteine residue suggests potential disulfide bonding applications.
Key Observations:
  • Therapeutic Potential: highlights a 16-residue peptide with Glu and Leu residues used in treating Streptococcus pneumoniae infections, suggesting that this compound could be explored for antimicrobial or immunomodulatory roles .
  • Anticancer Activity : Cyclic peptides with Val/Leu () demonstrate cytotoxicity against lung cancer cells, implying that structural motifs in this compound might be optimized for similar effects .

Physical and Chemical Stability

  • Glycine Flexibility : The terminal glycine in this compound may enhance conformational adaptability, contrasting with rigid cyclic peptides () .
  • Charged Residues : The presence of Glu (pKa ~4.1) introduces pH-dependent solubility, a feature shared with H-Leu-Glu-OH but absent in neutral peptides like H-DL-Leu-Gly-Gly-OH .

Preparation Methods

Resin and Protection Strategy

  • Resin: An acid-labile resin is typically used to anchor the C-terminal amino acid (Gly-OH) via its carboxyl group.
  • Amino Acid Protection: The N-terminus of amino acids is commonly protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and removed by piperidine treatment. Side chains of Ser and Glu are protected by t-butyl (tBu) esters to prevent side reactions during synthesis.

Coupling Reagents and Conditions

  • Coupling of amino acids is performed using preactivated derivatives or coupling reagents like DIC (diisopropylcarbodiimide) combined with HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.
  • Typically, three equivalents of activated amino acids are used to drive the coupling reaction to completion.
  • The peptide-resin is washed thoroughly with DMF and MeOH between steps to remove excess reagents and by-products.

Sequential Assembly

The peptide chain is assembled from the C-terminus (Gly) to the N-terminus (Val) by sequential cycles of:

  • Fmoc deprotection with 20% piperidine in DMF.
  • Amino acid coupling with Fmoc-protected amino acid derivatives.
  • Washing steps to remove excess reagents.

This cycle repeats until the full sequence this compound is constructed on the resin.

Cleavage and Deprotection

  • After assembly, the peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed by treatment with a strong acidic cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) for about 2 hours at room temperature.
  • The crude peptide is then precipitated by addition of a non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE), filtered, and dried under vacuum.

Purification and Characterization

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a binary gradient of water and organic solvents such as acetonitrile or methanol.
  • Purity is assessed by HPLC and mass spectrometry, aiming for >98.5% purity with minimal deletion or addition by-products (<0.5%).
  • The purified peptide is then lyophilized or spray-dried to obtain the final product.

Alternative Fragment Condensation Approaches

For longer peptides or complex sequences, fragment condensation in solution phase can be employed. This involves synthesizing shorter peptide fragments separately and then coupling them in solution using coupling reagents. Protection groups similar to those used in SPPS are maintained to prevent side reactions.

Although this compound is a relatively short pentapeptide, fragment condensation could be applied if desired for specific synthetic strategies or scale-up.

Summary Table of Preparation Steps

Step No. Process Step Description Conditions/Notes
1 Resin Loading Attach Gly to acid-labile resin via carboxyl group Resin type: Acid-labile; Gly is C-terminal amino acid
2 N-Terminal Protection Removal Remove Fmoc group using 20% piperidine in DMF Mild basic conditions
3 Amino Acid Coupling Sequential coupling of Fmoc-Glu(tBu), Fmoc-Ser(tBu), Fmoc-Leu, Fmoc-Val Use DIC/HOBt, 3 eq. activated amino acid
4 Washing Wash resin with DMF and MeOH to remove excess reagents Multiple wash cycles
5 Final Deprotection & Cleavage Treat peptide-resin with 95% TFA/2.5% TIS/2.5% EDT for 2 hours Room temperature; simultaneous cleavage and deprotection
6 Peptide Precipitation Precipitate crude peptide with MTBE or diethyl ether Filter and dry under vacuum
7 Purification RP-HPLC purification using water/acetonitrile gradient Aim for >98.5% purity
8 Drying Lyophilization or spray drying to obtain final peptide Store under appropriate conditions

Research Findings and Advantages

  • The Fmoc-based SPPS method allows mild reaction conditions, minimizing side reactions and racemization.
  • Using acid-labile resin and TFA cleavage ensures efficient recovery of the peptide with simultaneous side-chain deprotection.
  • The use of side-chain protecting groups like tBu for Ser and Glu prevents unwanted side reactions during synthesis.
  • Purification by RP-HPLC yields peptides with purity exceeding 98.5%, suitable for research and pharmaceutical applications.
  • The described methods have been successfully applied in the synthesis of peptides containing similar sequences and poly-glycine stretches, demonstrating robustness and scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.